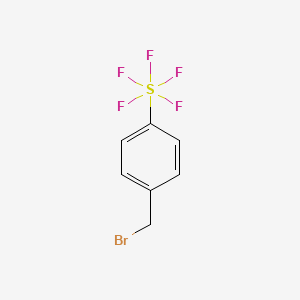

4-(Pentafluorosulfur)benzyl bromide

描述

Historical Context of Fluorinated Organic Molecules

The field of organofluorine chemistry dates back to the 19th century, with early milestones including the synthesis of fluoromethane (B1203902) in 1835 and benzoyl fluoride (B91410) in 1862. wikipedia.org However, the unique and often challenging nature of fluorine chemistry meant that its development was gradual. nih.gov A significant turning point came during World War II with the Manhattan Project, which required large-scale production of fluorine for uranium enrichment. nih.gov This industrial-scale effort spurred major advancements in handling elemental fluorine and synthesizing fluorinated compounds. In the decades that followed, the introduction of fluorine into organic molecules became a cornerstone of various industries. Today, an estimated 20% of all pharmaceuticals and over half of agrochemicals contain fluorine, a testament to the profound impact of this element. wikipedia.org The persistent nature of some organofluorine compounds, due to the exceptional strength of the carbon-fluorine bond, also presents environmental considerations. wikipedia.orgjst.go.jpnih.gov

Distinctive Electronic and Steric Attributes of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl (SF5) group, first described in organic compounds in 1950, is often dubbed a "super-trifluoromethyl group" due to its exceptional properties. nih.govenamine.net It is one of the most electron-withdrawing groups known, a characteristic imparted by the five highly electronegative fluorine atoms bonded to a central sulfur atom. rowansci.com This strong inductive effect can significantly modulate the electronic environment of a molecule.

Key attributes of the SF5 group include:

High Electronegativity: It possesses a greater electronegativity value (3.65 on the Pauling scale) compared to the trifluoromethyl (CF3) group (3.36). researchgate.net

Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF5 group highly resistant to chemical degradation and thermal decomposition. rowansci.comrsc.org

Lipophilicity: Despite its high polarity, the SF5 group is highly lipophilic, a property that can enhance the membrane permeability and bioavailability of drug candidates. nih.govrowansci.com

Steric Profile: With a volume of 55.4 ų, it is larger than a CF3 group (34.6 ų) but smaller than a tert-butyl group (76.9 ų), offering a unique steric footprint for molecular design. researchgate.net

Strategic Importance of the SF5 Group in Benzylic Systems

Incorporating the SF5 group onto a benzylic framework, as in 4-(Pentafluorosulfur)benzyl bromide, creates a powerful and versatile chemical tool. Benzylic systems are fundamental building blocks in organic synthesis, and the properties of the SF5 group impart significant advantages. The strong electron-withdrawing nature of the SF5 group enhances the electrophilicity of the benzylic carbon, making the bromide a better leaving group in nucleophilic substitution reactions. This heightened reactivity makes SF5-substituted benzyl (B1604629) bromides valuable reagents for introducing the pentafluorosulfanylphenyl moiety into a wide array of molecules, from potential pharmaceuticals to advanced materials. nih.gov

属性

IUPAC Name |

[4-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF5S/c8-5-6-1-3-7(4-2-6)14(9,10,11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHGXKUYFXAMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes to 4 Pentafluorosulfur Benzyl Bromide

Precursor Synthesis and SF₅ Group Introduction onto Aromatic Systems

The initial and most critical phase in the synthesis of 4-(pentafluorosulfur)benzyl bromide is the preparation of a suitable aromatic precursor, typically 4-(pentafluorosulfur)toluene. This involves affixing the pentafluorosulfanyl group to a toluene-derived molecule. Methodologies for this transformation can be broadly categorized into direct pentafluorosulfanylation and the functionalization of pre-existing SF₅-containing building blocks.

Direct Pentafluorosulfanylation Methodologies

Direct methods focus on the installation of the SF₅ moiety onto an aromatic ring through various chemical strategies. These techniques are pivotal in organofluorine chemistry for creating novel molecular architectures.

One of the earliest and most direct routes to aryl-SF₅ compounds involves the oxidative fluorination of sulfur-containing aromatic precursors, such as diaryl disulfides or thiophenols.

Initial approaches utilized elemental fluorine (F₂), a powerful but highly reactive and hazardous reagent, which often led to over-fluorination and other side reactions, limiting its synthetic utility. chemrxiv.orgnih.gov Subsequent research has focused on developing milder and more selective reagents. A significant advancement came with the use of silver(II) fluoride (B91410) (AgF₂), which provides a more controlled oxidative fluorination of thiophenols to yield aryl-SF₅ compounds in high yields. chemrxiv.orgchemrxiv.org

More recently, a highly practical and scalable method has been developed using a combination of trichloroisocyanuric acid (TCICA), a common and inexpensive solid oxidant, and potassium fluoride (KF). ethz.chscispace.com This system effectively converts diaryl disulfides into the corresponding aryl tetrafluoro-λ⁶-sulfanyl chlorides (ArSF₄Cl), which are key intermediates that can be subsequently converted to the desired ArSF₅ compounds. nih.govscispace.com This gas-reagent-free approach represents a significant step forward in making SF₅-containing aromatics more accessible. nih.govethz.ch

| Method | Precursor | Reagents | Key Features |

| Direct Fluorination | Diaryl Disulfide / Thiophenol | Elemental Fluorine (F₂) | Harsh conditions, potential for side reactions. nih.gov |

| Silver-Mediated Fluorination | Thiophenol | Silver(II) Fluoride (AgF₂) | High yields, more controlled than F₂. chemrxiv.orgchemrxiv.org |

| TCICA/KF Method | Diaryl Disulfide | Trichloroisocyanuric Acid (TCICA), Potassium Fluoride (KF) | Mild, inexpensive, scalable, gas-reagent-free. ethz.chscispace.com |

The generation of the pentafluorosulfanyl radical (SF₅•) from pentafluorosulfanyl halides, primarily SF₅Cl, is a cornerstone of modern SF₅ chemistry. researchgate.net This highly reactive intermediate can be added across unsaturated bonds. The radical is typically generated using various initiation methods:

Trialkylboranes : Triethylborane (Et₃B) is a classic radical initiator that effectively promotes the formation of the SF₅• radical from SF₅Cl, even at low temperatures. beilstein-journals.org

Photochemical Activation : Visible light, often in conjunction with an electron donor-acceptor (EDA) complex or a photoredox catalyst, can be used to initiate the radical chain process. researchgate.netacademie-sciences.fr This approach offers a milder alternative to thermal or chemical initiation. academie-sciences.fr

While these radical addition reactions are predominantly employed for the pentafluorosulfanylation of alkenes and alkynes to form aliphatic SF₅ compounds, the underlying principles of SF₅• generation are fundamental to the field. researchgate.netbeilstein-journals.orgacademie-sciences.frnih.gov The direct radical addition to arenes is less common, but the SF₅Cl reagent is crucial for synthesizing building blocks that can be used in aromatic functionalization. acs.org

| Initiation Method | Reagents | Conditions | Application |

| Chemical Initiation | SF₅Cl, Et₃B/O₂ | Low temperature (-78 °C to rt) | Addition to alkenes and alkynes. beilstein-journals.orgacademie-sciences.fr |

| Photochemical (EDA Complex) | SF₅Cl, Amine/Aldehyde | Visible light (e.g., 23W CFL) | Addition to alkenes and alkynes. academie-sciences.fr |

| Photochemical (Direct) | SF₅Cl | UV light (e.g., 370 nm black light) | Addition to alkenes and alkynes. academie-sciences.fr |

| Photochemical (Sensitized) | SF₅Cl, Ethynylbenziodoxolone | Blue light (440 nm) | Synthesis of SF₅-alkynes. academie-sciences.fr |

Sulfur hexafluoride (SF₆) is an exceptionally inert, non-toxic, and inexpensive gas, making it an ideal, albeit challenging, source for the SF₅ group. rombachlab.comthieme-connect.com Its high stability necessitates reductive activation to cleave an S-F bond and generate a reactive species. The key step is the one-electron reduction of SF₆ to form the radical anion SF₆•⁻, which can then fragment to release the SF₅• radical. rombachlab.comthieme-connect.com

Photoredox catalysis has emerged as a powerful tool to achieve this activation under mild conditions. thieme-connect.combeilstein-journals.org By using a suitable photocatalyst with a sufficiently negative excited-state reduction potential, it is possible to transfer an electron to SF₆, initiating the process. rombachlab.comthieme-connect.com This strategy has been successfully applied to the pentafluorosulfanylation of styrenes. beilstein-journals.org Other methods for SF₆ activation include electrochemical reduction and the use of potent chemical reducing agents, though these are less commonly employed for synthetic applications. beilstein-journals.orgnih.gov

Aromatic Functionalization through SF₅-Containing Building Blocks

An alternative to direct pentafluorosulfanylation is the use of pre-functionalized aromatic compounds that already bear the SF₅ group. These building blocks, such as SF₅-substituted aryl halides or diazonium salts, can be modified using a wide array of standard organic reactions, most notably transition-metal-catalyzed cross-coupling.

This approach offers significant synthetic flexibility. For instance, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430) has been established as a versatile platform for synthesizing a variety of SF₅-aromatic compounds through reactions like cross-coupling, azo coupling, and dediazoniation. chemrxiv.orgunf.edu Similarly, SF₅-aryl bromides are excellent substrates for palladium-catalyzed reactions. A notable example is the Negishi cross-coupling of SF₅-aryl bromides with organozinc reagents, which has been used to synthesize novel SF₅-containing aromatic amino acids. nih.govnih.gov This building block approach allows for the late-stage introduction of complex functionality onto the SF₅-aromatic core.

Halogenation at the Benzylic Position of 4-(Pentafluorosulfur)toluene Derivatives

Once the precursor 4-(pentafluorosulfur)toluene is obtained, the final step is the selective halogenation of the methyl group at the benzylic position to yield this compound. This transformation is a classic example of a free-radical substitution reaction. ucalgary.ca

The benzylic C-H bonds of toluene (B28343) and its derivatives are significantly weaker than the C-H bonds of the aromatic ring, making them susceptible to abstraction by a halogen radical. stackexchange.com This selectivity is key to the success of the reaction. The reaction is typically carried out under conditions that promote the formation of bromine radicals (Br•).

Common reagents and conditions for benzylic bromination include:

N-Bromosuccinimide (NBS) : NBS is a highly selective reagent for benzylic and allylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions like addition to the aromatic ring. The reaction is typically initiated with a radical initiator such as azobisisobutyronitrile (AIBN) or by exposure to light (UV or visible). ucalgary.ca

Bromine (Br₂) : Elemental bromine can also be used, but the reaction requires initiation by heat or UV light to generate the necessary bromine radicals. ucalgary.castackexchange.com

The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position of 4-(pentafluorosulfur)toluene. This creates a resonance-stabilized benzylic radical, which then reacts with a molecule of Br₂ (or NBS) to form the final product, this compound, and regenerate a bromine radical to continue the chain. ucalgary.ca

| Reagent | Initiator | Conditions | Key Features |

| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | Inert solvent (e.g., CCl₄) | High selectivity for the benzylic position, minimizes side reactions. ucalgary.ca |

| Bromine (Br₂) | Heat (Δ) or Light (hν) | Inert solvent | Less selective than NBS, requires careful control of conditions. ucalgary.castackexchange.com |

Bromination of 4-(Pentafluorosulfur)benzyl Alcohol

A common and direct method for the synthesis of this compound is the bromination of 4-(Pentafluorosulfur)benzyl alcohol. This transformation can be achieved using various brominating agents, with the choice of reagent often dictated by the desired reaction conditions and the need to avoid side reactions.

Reagent-Controlled Halogenation (e.g., PBr₃, NBS)

The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. For primary and secondary alcohols, including benzylic alcohols, phosphorus tribromide (PBr₃) is a widely used reagent. commonorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, where the alcohol is first activated by the phosphorus reagent to form a good leaving group, which is then displaced by a bromide ion. masterorganicchemistry.com This method generally proceeds with inversion of configuration if a chiral center is present. commonorganicchemistry.commasterorganicchemistry.com While specific conditions for the reaction with 4-(Pentafluorosulfur)benzyl alcohol are not widely reported, general protocols for benzyl (B1604629) alcohol bromination can be adapted. reddit.comyoutube.com

Table 1: General Conditions for Bromination of Benzyl Alcohols with PBr₃

| Parameter | Condition | Reference(s) |

|---|---|---|

| Reagent | Phosphorus tribromide (PBr₃) | commonorganicchemistry.commasterorganicchemistry.com |

| Stoichiometry | Typically 0.33 to 1.1 equivalents of PBr₃ per equivalent of alcohol | reddit.com |

| Solvent | Dichloromethane (DCM), Diethyl ether | reddit.com |

| Temperature | 0 °C to room temperature | reddit.com |

| Reaction Time | 1 to 4 hours | reddit.com |

| Work-up | Quenching with water, washing with a mild base (e.g., sodium bicarbonate solution), drying, and concentration | reddit.com |

Alternatively, N-Bromosuccinimide (NBS) in combination with a phosphine, such as triphenylphosphine (B44618) (PPh₃), can be used to convert alcohols to bromides in a process known as the Appel reaction. commonorganicchemistry.com This method also proceeds via an Sₙ2 mechanism. The use of NBS provides a milder alternative to PBr₃ and can be advantageous for sensitive substrates.

Table 2: General Conditions for Appel Reaction of Benzyl Alcohols

| Parameter | Condition | Reference(s) |

|---|---|---|

| Reagents | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | commonorganicchemistry.comresearchgate.net |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | researchgate.net |

| Temperature | 0 °C to room temperature | researchgate.net |

| Reaction Time | Typically 1 to 3 hours | researchgate.net |

| Work-up | Removal of triphenylphosphine oxide and succinimide (B58015) by filtration or chromatography | researchgate.net |

Radical Benzylic Bromination Approaches

An alternative synthetic route to this compound starts from 4-(pentafluorosulfanyl)toluene. This approach involves a free-radical bromination at the benzylic position, a reaction commonly known as the Wohl-Ziegler reaction. missouri.eduwikipedia.org N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often promoted by light. missouri.eduwikipedia.orgresearchgate.net The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. missouri.eduresearchgate.net The selectivity for benzylic bromination over aromatic bromination is a key advantage of this method. missouri.edu

Table 3: General Conditions for Wohl-Ziegler Bromination of Toluenes

| Parameter | Condition | Reference(s) |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | missouri.eduwikipedia.org |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), often with light (UV or visible) | missouri.eduresearchgate.net |

| Solvent | Carbon tetrachloride (CCl₄), Acetonitrile | missouri.eduresearchgate.netresearchgate.net |

| Temperature | Reflux temperature of the solvent | missouri.edu |

| Reaction Time | Several hours, monitored by the disappearance of the starting material | researchgate.net |

| Work-up | Filtration of succinimide, washing of the organic phase, and solvent removal | researchgate.net |

Synthetic Challenges and Methodological Advancements in SF₅-Functionalized Benzyl Bromide Preparation

The synthesis of SF₅-functionalized compounds like this compound is not without its challenges. The limited availability of starting materials containing the SF₅ group has historically been a significant hurdle. uochb.czbeilstein-journals.org However, recent advancements in synthetic methodologies are making these compounds more accessible. uochb.czresearchgate.net

A primary challenge in the synthesis of this compound lies in the strong electron-withdrawing nature of the SF₅ group. nih.gov This property can influence the reactivity of the functional groups involved in the synthesis. For instance, in the bromination of 4-(Pentafluorosulfur)benzyl alcohol, the electron-withdrawing SF₅ group may decrease the nucleophilicity of the alcohol, potentially requiring harsher reaction conditions compared to an unsubstituted benzyl alcohol. nih.gov Similarly, in the radical bromination of 4-(pentafluorosulfanyl)toluene, the SF₅ group could affect the stability of the benzylic radical intermediate, although benzylic radicals are generally stabilized by resonance.

Furthermore, the chemical stability of the SF₅ group itself must be considered during synthesis. nih.gov While generally robust, harsh reaction conditions could potentially lead to decomposition or unwanted side reactions. Methodological advancements, such as the development of milder brominating agents and more efficient radical initiation techniques, are therefore crucial for the successful preparation of SF₅-functionalized benzyl bromides with high yields and purity. organic-chemistry.org The use of flow chemistry for photochemical brominations is one such advancement that can offer better control over reaction parameters and improve safety and scalability. researchgate.net

Reactivity Profile and Mechanistic Investigations of 4 Pentafluorosulfur Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

Benzyl (B1604629) bromides are classic electrophiles in organic synthesis, readily undergoing nucleophilic substitution. nih.gov The reactivity of these compounds is intricately linked to the stability of the transition states and intermediates involved, which are in turn influenced by the substituents on the aromatic ring.

S_N1 and S_N2 Pathways in Pentafluorosulfanylated Benzylic Systems

Benzylic halides can react through both S_N1 and S_N2 mechanisms. quora.com The S_N1 pathway involves the formation of a benzylic carbocation intermediate, which is stabilized by resonance delocalization of the positive charge into the aromatic ring. quora.comlibretexts.orgquora.com The stability of this carbocation is a key factor favoring the S_N1 mechanism. quora.comlibretexts.org Conversely, the S_N2 pathway involves a backside attack by a nucleophile, proceeding through a trigonal bipyramidal transition state. quora.com The choice between these pathways is influenced by factors such as the solvent, the strength of the nucleophile, and the substitution on the benzylic carbon. quora.comlibretexts.org

For 4-(pentafluorosulfur)benzyl bromide, the strong electron-withdrawing nature of the para-pentafluorosulfanyl group is expected to destabilize the benzylic carbocation. This destabilization would hinder the S_N1 pathway, making the S_N2 mechanism more likely, especially with strong nucleophiles in polar aprotic solvents. However, under conditions that favor carbocation formation, such as in a polar protic solvent with a weak nucleophile, the S_N1 pathway may still be operative, albeit at a slower rate compared to benzyl bromide itself. quora.comlibretexts.orgstackexchange.com It has been noted that in some nucleophilic substitution reactions of benzylic bromides, both S_N1 and S_N2 processes can occur concurrently. nih.gov

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound serves as a versatile substrate for reactions with a variety of nucleophiles. nih.gov Its utility as a building block is demonstrated by its reactions with amines, thiols, and alkoxides to form the corresponding substituted benzyl derivatives. These reactions are fundamental in the synthesis of more complex molecules. The pentafluorosulfanyl group is generally stable under these conditions, allowing for its incorporation into diverse molecular scaffolds. researchgate.net

The table below illustrates the expected products from the reaction of this compound with representative nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | Diethylamine | 4-(Pentafluorosulfur)-N,N-diethylbenzylamine |

| Thiol | Sodium thiomethoxide | 4-(Pentafluorosulfur)benzyl methyl sulfide |

| Alkoxide | Sodium methoxide | 4-(Pentafluorosulfur)benzyl methyl ether |

This table represents hypothetical reaction products based on the known reactivity of benzyl bromides.

Electronic Influence of the Para-Pentafluorosulfanyl Group on Benzylic Electrophilicity

The pentafluorosulfanyl (SF5) group is a potent electron-withdrawing group. wikipedia.org When placed at the para-position of a benzyl bromide, it significantly increases the electrophilicity of the benzylic carbon. This is due to the strong inductive effect of the SF5 group, which pulls electron density away from the aromatic ring and, consequently, from the benzylic position. This electronic influence makes the benzylic carbon more susceptible to nucleophilic attack. While this enhances reactivity in S_N2 reactions, it simultaneously destabilizes the carbocation intermediate required for an S_N1 pathway. The positioning of the SF5 group is crucial; a para-substitution allows for hyperconjugation effects that can influence the electronic properties of the molecule. rsc.org

Radical Reactions at the Benzylic Position

In addition to nucleophilic substitutions, the benzylic position of this compound is also a site for radical reactions. The stability of the resulting benzylic radical plays a crucial role in these transformations.

Generation and Resonance Stabilization of Benzylic Radicals

Benzylic radicals are stabilized by resonance, with the unpaired electron delocalizing into the aromatic ring. chegg.com This stabilization facilitates their formation. The generation of a benzylic radical from this compound can be achieved through various methods, including photoinduced processes. nih.gov While the electron-withdrawing SF5 group might be expected to destabilize a radical species to some extent, the resonance stabilization provided by the phenyl ring is a dominant factor.

Applications in Radical Functionalization

The ability to form a benzylic radical from this compound opens up avenues for radical functionalization. rsc.org For instance, photoinduced atom transfer radical addition (ATRA) reactions can be employed to generate fluorinated benzyl bromides from styrenes, which can then undergo further transformations. nih.gov Radical reactions provide a powerful toolkit for creating complex molecules under mild conditions. researchgate.net The SF5-containing benzylic radical can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of this compound.

Redox Chemistry of the Sulfur Pentafluoride Moiety

The redox behavior of the sulfur pentafluoride group is a critical aspect of its chemistry, defining its stability and potential transformations under various conditions.

Oxidative Transformations to Higher Oxidation States (e.g., Sulfoxides, Sulfones)

The pentafluorosulfur (SF₅) group is characterized by a sulfur atom in its highest accessible oxidation state (+6). Consequently, the SF₅ moiety is exceptionally resistant to further oxidation. rsc.orgwikipedia.orgorganic-chemistry.org Unlike sulfides, which can be readily oxidized to sulfoxides and sulfones, the SF₅ group is chemically stable and generally inert to common oxidizing agents. rsc.orgwikipedia.orgorganic-chemistry.orgchemrxiv.org This high degree of stability is a hallmark of pentafluorosulfanyl arenes and a key feature of their chemical profile. rsc.orgwikipedia.org

While the sulfur center is not susceptible to oxidation, other parts of the this compound molecule, such as the benzylic carbon, could potentially undergo oxidative transformations. However, such reactions fall outside the scope of transformations involving the sulfur pentafluoride moiety itself.

Reductive Modifications of Sulfur Functionalities

While stable to oxidation, the SF₅ group can undergo reductive transformations under specific conditions. Research has demonstrated that the sulfur-fluorine bonds in pentafluorosulfanyl arenes can be reduced. A notable example is the visible-light-driven reduction of the S-F bonds using potassium iodide as a reductant in an electron donor-acceptor (EDA) complex-mediated process. This reaction cleaves all five S-F bonds to generate the corresponding aryl sulfides.

The general scheme for this transformation is as follows: Ar-SF₅ + Allyltributylstannane + KI --(Visible Light)--> Ar-S-Allyl

This method provides a pathway to modify the SF₅ group reductively under neutral conditions at ambient temperature.

Furthermore, studies on the environmental fate of SF₅ compounds have shown that they undergo photodegradation under actinic radiation. This process involves the reductive cleavage of the S-F bonds, releasing five fluoride (B91410) equivalents and ultimately forming a benzenesulfonate as the final product. In a different context, during ortho-lithiation reactions at temperatures above -40 °C, the SF₅ group can function as a leaving group, leading to the formation of an aryne intermediate, which constitutes a form of reductive elimination. rsc.org

Cross-Coupling Reactions Involving this compound

The benzylic bromide functional group in this compound is a key site for reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The strongly electron-withdrawing nature of the para-SF₅ group significantly influences the reactivity of the C-Br bond.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a widely used example. Benzylic halides are competent coupling partners in these reactions, typically catalyzed by palladium complexes.

For a substrate like this compound, the electron-deficient nature of the aromatic ring enhances the electrophilicity of the benzylic carbon, making it susceptible to coupling reactions. While specific studies on this exact molecule are not prevalent in the reviewed literature, the general conditions for Suzuki-Miyaura coupling of benzylic bromides are well-established and applicable. These reactions often employ a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

| Component | Example | Role | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ | Palladium(II) precatalyst | |

| Ligand | JohnPhos or dppf | Stabilizes catalytic species | |

| Base | K₂CO₃ or Cs₂CO₃ | Activates boronic acid | |

| Boron Reagent | Arylboronic Acid or Potassium Aryltrifluoroborate | Source of aryl group | |

| Solvent | DMF or THF/H₂O | Reaction medium |

This table presents generalized conditions based on literature for similar substrates.

Other Transition Metal-Mediated Transformations

Beyond C-C bond formation, the benzylic bromide moiety can participate in other important coupling reactions to form carbon-heteroatom bonds.

Carbon-Sulfur Bond Formation: An iron-catalyzed cross-electrophile coupling reaction has been developed to couple benzyl halides with disulfides, yielding thioethers. This reaction is notable as it proceeds without a terminal reductant or photoredox conditions and is tolerant of various functional groups. Given its broad substrate scope with respect to electron-withdrawing groups on the benzyl bromide, this method would be applicable to this compound for the synthesis of the corresponding benzylic thioethers.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl or alkyl halides and amines. chemrxiv.org While the reaction is most commonly applied to aryl halides, its scope has been extended to other electrophiles. The development of specialized ligand systems has enabled the coupling of a wide variety of amines with numerous organic halides under increasingly mild conditions. rsc.org This methodology represents a potential route for the amination of this compound to produce the corresponding benzylamines.

Computational and Theoretical Insights into Reactivity

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the structure and reactivity of molecules like this compound. These studies provide insight into the electronic and steric properties conferred by the SF₅ group.

The pentafluorosulfur group is one of the most strongly electron-withdrawing groups known, a property quantified by its large Hammett constants (σₘ = 0.61, σₚ = 0.68). This effect is greater than that of the more common trifluoromethyl (CF₃) group. This potent electron-withdrawing nature polarizes the C-Br bond in this compound, increasing the electrophilicity of the benzylic carbon and making it more susceptible to nucleophilic attack.

DFT calculations have been employed to investigate orbital interactions, bond dissociation energies, and reaction mechanisms for related SF₅-containing compounds. Such analyses for this compound would illuminate the stability of potential reaction intermediates, such as the benzylic radical or carbocation, and rationalize its reactivity profile in the reactions discussed above. The combination of the SF₅ group's steric bulk, which is comparable to a tert-butyl group, and its profound electronic influence can be used to direct the stereochemistry and outcome of chemical reactions. chemrxiv.org

Table 2: Comparison of Physicochemical Properties of SF₅ and Related Groups

| Property | SF₅ Group | CF₃ Group | t-Butyl Group | Reference |

|---|---|---|---|---|

| Hammett Constant (σₚ) | 0.68 | 0.53 | -0.20 | |

| Hansch Lipophilicity (π) | 1.23 | 0.88 | 1.98 | |

| Volume (ų) | 55.4 | 34.6 | 76.9 |

These properties highlight the unique electronic and steric profile of the SF₅ group, which underpins the reactivity of this compound.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

A thorough investigation into the reactivity profile and mechanistic details of this compound reveals a significant gap in the available scientific literature. Specifically, no dedicated studies employing Density Functional Theory (DFT) for reaction pathway analysis or Frontier Molecular Orbital (FMO) Theory to investigate the regioselectivity of this particular compound appear to have been published.

While DFT and FMO theories are powerful and widely used computational tools for predicting and understanding chemical reactivity, their application to this compound has not been documented in accessible scholarly research. DFT is frequently utilized to map out the energetic landscapes of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. Similarly, FMO theory is instrumental in predicting the outcomes of reactions, such as regioselectivity, by analyzing the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species.

The pentafluorosulfur (SF₅) group is known for its strong electron-withdrawing properties and high stability, which significantly influences the electronic structure and reactivity of the parent molecule. The benzyl bromide moiety is a classic electrophile, prone to nucleophilic substitution reactions. The interplay between the potent SF₅ group and the reactive benzylic bromide site presents a compelling case for theoretical investigation. However, without specific computational studies, any detailed discussion on the reaction pathways or the factors governing its regioselectivity would be purely speculative.

Consequently, the creation of data tables and the presentation of detailed research findings for the specified subsections—Density Functional Theory (DFT) for Reaction Pathway Analysis and Frontier Molecular Orbital (FMO) Theory and Regioselectivity—is not possible at this time. Further experimental and computational research is required to characterize the reactivity of this compound with the scientific rigor demanded by these analytical methods.

Advanced Transformations and Derivatizations of 4 Pentafluorosulfur Benzyl Bromide

Introduction of Carbon-Based Functional Groups

The benzylic bromide in 4-(pentafluorosulfur)benzyl bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of carbon-based nucleophiles. These reactions are fundamental for extending the carbon skeleton and introducing diverse functional groups.

Classic nucleophilic substitution reactions with organometallic reagents, such as Grignard reagents and organolithium compounds, provide a straightforward route to alkylated and arylated derivatives. For instance, the reaction with alkyl Grignard reagents can introduce simple alkyl chains, while organolithium reagents can be used to append more complex moieties.

Cyanide ions, typically from sources like sodium or potassium cyanide, react to form the corresponding benzyl (B1604629) cyanide. This transformation is particularly valuable as the nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic systems.

Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are also effective nucleophiles. These reactions, often carried out under basic conditions, lead to the formation of new carbon-carbon bonds and introduce functionalities that are ripe for further manipulation. For example, the product from a reaction with diethyl malonate can be subsequently decarboxylated to yield a substituted propionic acid derivative.

The following table summarizes some key transformations involving the introduction of carbon-based functional groups.

| Nucleophile | Reagent Example | Product |

| Alkyl Grignard | Methylmagnesium bromide | 1-(4-(Pentafluorosulfur)phenyl)ethane |

| Aryl Lithium | Phenyllithium | Diphenyl(4-(pentafluorosulfur)phenyl)methane |

| Cyanide | Potassium cyanide | 2-(4-(Pentafluorosulfur)phenyl)acetonitrile |

| Malonate Ester | Diethyl malonate | Diethyl 2-(4-(pentafluorosulfur)benzyl)malonate |

Synthesis of Heteroatom-Containing Structures

The electrophilic nature of this compound also lends itself to the formation of bonds with various heteroatoms, opening pathways to a wide array of functionalized molecules. These reactions are typically straightforward nucleophilic substitutions.

Amines, both primary and secondary, react readily to yield the corresponding secondary and tertiary benzylic amines, respectively. These nitrogen-containing compounds are prevalent in pharmaceuticals and other biologically active molecules. The resulting amines can be further functionalized, for example, through acylation or sulfonylation.

Alkoxides and phenoxides, generated from the corresponding alcohols and phenols by treatment with a base, serve as excellent oxygen nucleophiles. The resulting ethers are stable linkages found in numerous natural products and synthetic compounds. Similarly, thiols and thiophenols can be used to synthesize the analogous thioethers, which have their own unique set of applications in medicinal and materials science.

Azide (B81097) ions are another important class of heteroatom nucleophiles. The resulting benzyl azide is a versatile intermediate that can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. nih.gov This provides a powerful and efficient method for constructing more complex molecular architectures.

The table below provides an overview of representative reactions for synthesizing heteroatom-containing structures.

| Nucleophile | Reagent Example | Product Class |

| Amine | Ammonia | 4-(Pentafluorosulfur)benzylamine |

| Alkoxide | Sodium methoxide | 1-(Methoxymethyl)-4-(pentafluorosulfur)benzene |

| Thiolate | Sodium thiophenoxide | Benzyl(4-(pentafluorosulfur)phenyl)sulfane |

| Azide | Sodium azide | 1-(Azidomethyl)-4-(pentafluorosulfur)benzene |

Construction of Complex Molecular Architectures and Scaffolds

The true synthetic utility of this compound lies in its application as a foundational building block for the assembly of intricate molecular architectures. The functional groups introduced through the reactions described in the preceding sections serve as handles for more advanced synthetic transformations, enabling the construction of complex scaffolds.

For example, a benzyl amine derivative synthesized as described in section 4.2 can undergo a Pictet-Spengler reaction with an appropriate aldehyde or ketone to construct tetrahydroisoquinoline frameworks, a common motif in natural products and pharmaceuticals.

The introduction of a terminal alkyne via a carbon-based nucleophile sets the stage for a variety of powerful coupling reactions. For instance, a Sonogashira coupling with an aryl halide can be used to create a diarylacetylene linkage. Alternatively, the alkyne can undergo a cycloaddition reaction with the azide derivative (as mentioned in 4.2) to form a triazole ring, effectively linking two SF5-containing fragments.

Furthermore, the introduction of a boronic ester functionality, either through direct borylation or by conversion of another functional group, transforms the 4-(pentafluorosulfur)benzyl moiety into a nucleophilic partner for Suzuki cross-coupling reactions. nih.gov This allows for the formation of biaryl structures, which are of significant interest in materials science and drug discovery.

The ability to sequentially or in a single pot introduce multiple functionalities and then use these to build larger, more complex structures underscores the value of this compound as a versatile tool in modern organic synthesis. The unique properties of the SF5 group can thus be strategically placed within a larger molecular context to achieve desired physical or biological properties.

Research Applications and Interdisciplinary Significance

Strategic Building Block in Organic Synthesis

In the field of organic synthesis, 4-(Pentafluorosulfur)benzyl bromide is valued for its role as a versatile building block. The presence of the bromomethyl group allows for a variety of chemical transformations, making it a cornerstone for constructing intricate molecular architectures.

Enabling Reagent for Introducing the SF5 Moiety

The primary utility of this compound lies in its ability to introduce the 4-(pentafluorosulfur)benzyl group into target molecules. Benzyl (B1604629) bromides are well-established electrophiles in organic chemistry, readily participating in nucleophilic substitution reactions. nii.ac.jpnih.gov This reactivity allows for the straightforward attachment of the SF5-containing aromatic ring to a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This direct incorporation is crucial for chemists seeking to leverage the unique properties of the SF5 group in novel compounds.

Precursor for Complex Molecular Systems

Beyond simple alkylations, this compound serves as a precursor for more elaborate molecular systems. For instance, it can be utilized in the synthesis of specialized amino acids. Research has demonstrated the synthesis of benzyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(pentafluoro-λ6-sulfanyl)phenyl)propanoate through a Negishi cross-coupling reaction involving a related precursor, 1-bromo-4-(pentafluorosulfanyl)benzene. nih.gov While this example uses a different starting material, it highlights a synthetic strategy where this compound could potentially be employed to build complex, biologically relevant molecules like peptides and peptidomimetics. The ability to incorporate the SF5-phenylalanine moiety into peptide chains opens new avenues for creating more stable and potent therapeutic agents. nih.gov

Role in Medicinal Chemistry and Drug Discovery

The pentafluorosulfur group is of increasing interest in medicinal chemistry due to its profound effects on the pharmacological properties of drug candidates. rowansci.comresearchgate.netnih.gov this compound provides a direct route to incorporate this highly valued functional group.

Impact on Metabolic Stability and Binding Affinity

One of the key advantages of the SF5 group is its exceptional stability under physiological conditions. nih.gov Its resistance to metabolic degradation can extend the half-life of a drug in the body, leading to improved pharmacokinetic profiles. rowansci.comresearchgate.net The strong electron-withdrawing nature and lipophilicity of the SF5 group can also enhance the binding affinity of a drug to its biological target. rowansci.comuochb.cz By introducing the 4-(pentafluorosulfur)benzyl moiety, medicinal chemists can fine-tune the electronic and steric properties of a lead compound to optimize its interaction with a receptor or enzyme active site.

Bioisosteric Replacement Strategies for Enhanced Bioactivity

The SF5 group is widely recognized as a bioisostere for other common chemical groups, such as the trifluoromethyl (CF3), tert-butyl, and nitro groups. researchgate.netnih.gov Bioisosteric replacement is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability. The SF5 group's unique combination of size, lipophilicity, and electronic character makes it an attractive alternative to these other groups. researchgate.net For example, replacing a trifluoromethyl group with a pentafluorosulfur group can lead to enhanced biological activity. figshare.com The availability of this compound facilitates the exploration of these bioisosteric replacements, allowing for the systematic modification of known drugs or new chemical entities to improve their therapeutic potential.

Utility in Agrochemical Sciences

The development of novel insecticides, herbicides, and fungicides is crucial for global food security. The advantageous properties of the SF5 group are also being harnessed in the agrochemical sector. nih.govuochb.cz Research has shown that incorporating the SF5 moiety into agrochemical scaffolds can lead to compounds with high insecticidal activity. nih.govresearchgate.netnih.gov

A notable example is the synthesis of novel SF5-containing meta-diamide insecticides. nih.govresearchgate.netnih.gov In one study, researchers prepared a series of compounds, including 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide, which demonstrated high efficacy against insect pests. nih.gov Although this specific synthesis started from 4-(pentafluorothio)aniline derivatives, it underscores the value of the 4-SF5-phenyl scaffold in creating potent crop-protecting agents. nih.govresearchgate.net The use of building blocks like this compound could provide alternative and efficient synthetic routes to such agrochemicals. The stability and lipophilicity conferred by the SF5 group can also improve the formulation and environmental persistence of these compounds.

Below is a table summarizing the insecticidal activity of some SF5-containing meta-diamide insecticides against the 3rd instar larvae of Plutella xylostella.

| Compound | R1 | R2 | R3 | Larvicidal Activity (%) at 96h | Eating Area (%) at 96h |

| 4a | H | H | H | 36 | >30 |

| 4b | H | H | CH3 | 7 | >30 |

| 4c | H | Br | CH3 | 90 | 5-10 |

| 4d | H | CH3 | CH3 | 87 | 0-5 |

| Data sourced from Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. nih.govresearchgate.netnih.gov |

Contributions to Materials Science and Engineering

The unique electronic and physical properties of the pentafluorosulfur group make it a valuable component in the design of advanced materials. rowansci.comresearchgate.net

This compound serves as a crucial reagent for introducing the SF5-phenylmethyl moiety into various chemical structures. The carbon-bromine bond in the benzyl bromide is relatively weak and susceptible to nucleophilic substitution, making it a versatile reactive site. commonorganicchemistry.com This allows chemists to attach the 4-(pentafluorosulfur)benzyl group to alcohols, amines, thiols, and other nucleophiles to create a diverse range of specialty chemicals. These new molecules can be designed for specific applications where the high electronegativity, lipophilicity, and stability of the SF5 group are desired. rowansci.comuochb.cz

The pentafluorosulfur group is an attractive structural motif for the development of functional polymers with unique properties. uochb.cz The incorporation of SF5 groups into a polymer backbone or as side chains can significantly alter the material's characteristics, including thermal stability, chemical resistance, and dielectric properties. While specific examples detailing the direct polymerization of this compound are not widely documented, its role as a synthetic building block allows for the creation of monomers that can then be polymerized. For instance, it could be used to synthesize SF5-containing diols or diamines, which are precursors for polyesters and polyamides, respectively.

The design of advanced optoelectronic materials often relies on creating molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a conjugated π-system. nih.gov This arrangement facilitates intramolecular charge transfer, which is crucial for applications in nonlinear optics and as fluorescent probes.

The pentafluorosulfur group is a potent electron acceptor, with an electronegativity (3.65 on the Pauling scale) even greater than that of the trifluoromethyl group (3.36). acs.org This strong electron-withdrawing nature makes it highly effective as the "pull" component in push-pull chromophores. acs.org The incorporation of the SF5 group has been shown to tune the optoelectronic character of functional materials. researchgate.net this compound is a key starting material for synthesizing these advanced dyes, enabling the introduction of the powerful SF5-aryl acceptor unit into the conjugated system.

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state, or crystal packing, is governed by weak intermolecular interactions. The highly fluorinated SF5 group plays a significant role in directing the supramolecular assembly of molecules through various non-covalent contacts.

Analysis of the crystal structures of numerous SF5-containing compounds reveals a rich network of weak intermolecular interactions that dictate their solid-state architecture. ethz.chresearchgate.netnih.gov

F···H Interactions: The SF5 group is frequently surrounded by C-H moieties from neighboring molecules, leading to the formation of weak C–H···F hydrogen bonds. nih.gov In an analysis of 163 crystallographic datasets, 56% of structures showed F···H distances of less than 260 picometers (pm), which is within the typical range for such bonds (the sum of the van der Waals radii of H and F is 257 pm). nih.gov These interactions are more prevalent in aromatic SF5 compounds compared to aliphatic ones. ethz.ch

F···F Interactions: Although fluorine generally prefers to interact with hydrogen, F···F contacts are also a significant and recurring feature in the crystal packing of SF5 compounds. ethz.chresearchgate.net These interactions are particularly important in molecules with a low hydrogen-to-fluorine ratio. In 20% of analyzed SF5 crystal structures, the closest F···F contacts are below 279 pm, which is less than 95% of the sum of the van der Waals radii (294 pm), indicating a significant attractive interaction. nih.gov These contacts often lead to the formation of repeating structural motifs, such as supramolecular dimers and infinite chains, which are fundamental to crystal engineering. ethz.chresearchgate.net

The table below summarizes key intermolecular contact distances observed in the crystal structures of SF5-containing compounds.

| Interaction Type | Observed Distance Range | van der Waals Distance Sum | Significance |

| C–H···F | < 260 pm in 56% of structures | 257 pm | Weak hydrogen bonding, structure stabilization nih.gov |

| F···F (Strong) | < 279 pm in 20% of structures | 294 pm | Significant attractive interaction nih.gov |

| F···F (van der Waals) | 279 - 309 pm in 55% of structures | 294 pm | Typical van der Waals contact ethz.chnih.gov |

These weak interactions are crucial for predicting and controlling the solid-state properties of materials containing the 4-(pentafluorosulfur)benzyl moiety.

Self-Assembly and Ordered Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and materials science. While specific studies detailing the self-assembly of this compound are not extensively documented in the current body of scientific literature, the behavior of the pentafluorosulfanyl (SF5) group in various molecular architectures provides significant insight into its potential to direct the formation of ordered assemblies. The unique electronic and steric characteristics of the SF5 group play a crucial role in governing intermolecular interactions, which are the fundamental driving forces behind self-assembly.

The supramolecular chemistry of compounds containing the SF5 group is largely dictated by non-covalent interactions involving its fluorine atoms. Analysis of the crystal structures of numerous SF5-containing molecules has revealed that these groups are frequently involved in close contacts with hydrogen or other fluorine atoms in neighboring molecules. nih.gov These interactions, though weaker than covalent bonds, are highly directional and can lead to the formation of predictable and stable supramolecular motifs.

Intermolecular Interactions Driving Self-Assembly:

The primary non-covalent interactions that govern the self-assembly of SF5-functionalized compounds include:

F···F Interactions: Contacts between fluorine atoms of neighboring SF5 groups are also a significant feature in the solid-state structures of these compounds. ethz.ch These F···F interactions, often with distances shorter than the sum of their van der Waals radii, are considered a form of halogen bonding and are crucial in the formation of specific supramolecular architectures. nih.gov These interactions are typically of a "Type I" geometry, which suggests a significant contribution from van der Waals forces. ethz.ch

Resulting Supramolecular Motifs:

The interplay of these intermolecular forces can lead to the formation of various repeating structural motifs. In the solid state, SF5-containing molecules have been observed to form several types of ordered structures, including:

Supramolecular Dimers: Molecules can pair up through F···F or F···H interactions to form discrete dimeric structures. These can be either cyclic or open-chain dimers. researchgate.net

Infinite Chains: Through a repeating pattern of intermolecular contacts, SF5-functionalized molecules can assemble into one-dimensional infinite chains. nih.gov These chains can be linear or adopt a twisted conformation, often mediated by interactions between the equatorial fluorine atoms (Feq) of the SF5 groups (Feq···Feq) or between equatorial and axial fluorine atoms (Feq···Fax). ethz.ch

The specific nature of the substituent on the aromatic ring can influence the propensity for these interactions. For instance, electron-poor substituents on aryl-SF5 compounds appear to promote the formation of F···F bonds. ethz.ch Given that the benzyl bromide group in this compound has electron-withdrawing characteristics, it is plausible that F···F interactions would play a notable role in its self-assembly.

The table below summarizes the key intermolecular interactions and the resulting supramolecular structures observed in compounds featuring the pentafluorosulfanyl group, which are anticipated to be relevant to the self-assembly of this compound.

| Intermolecular Interaction | Description | Resulting Supramolecular Motif |

| F···H | Hydrogen bonding between fluorine atoms of the SF5 group and hydrogen atoms of neighboring molecules. | Contributes to the stability of various ordered structures. |

| F···F | Halogen bonding and van der Waals forces between fluorine atoms of adjacent SF5 groups. | Supramolecular Dimers (cyclic and open-chain), Infinite Chains (linear and twisted). |

While these principles provide a strong framework for predicting the self-assembly behavior of this compound, dedicated experimental studies, such as single-crystal X-ray diffraction analysis of this specific compound, would be necessary to definitively elucidate its precise solid-state structure and the dominant intermolecular forces at play.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework and for observing the fluorine atoms in the pentafluorosulfur group.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the benzylic methylene (B1212753) (-CH₂Br) protons. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shift of the methylene protons would be influenced by the adjacent bromine atom.

Table 1: Hypothetical ¹H NMR Data for 4-(Pentafluorosulfur)benzyl bromide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Ar-H |

| Data not available | Data not available | Data not available | Ar-H |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbon attached to the SF₅ group would show a characteristic coupling to the fluorine atoms. The chemical shifts of the aromatic carbons and the benzylic carbon would also be observed.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C -SF₅ |

| Data not available | Ar-C |

| Data not available | Ar-C |

| Data not available | C -CH₂Br |

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is crucial for characterizing the pentafluorosulfur (SF₅) group. The spectrum is expected to show two distinct signals: a quintet for the single apical fluorine atom and a doublet for the four equatorial fluorine atoms, arising from spin-spin coupling between them.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Quintet | Data not available | 1F | Apical F |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

While information on the use of GC-MS for the analysis of this compound is not available, this technique is widely used for the analysis of similar compounds like pentafluorobenzyl bromide derivatives. nih.govnih.govrsc.org For the target compound, GC-MS would provide its retention time and a mass spectrum detailing its fragmentation pattern under electron ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₆BrF₅S). lcms.cz This technique is essential for confirming the identity of a newly synthesized compound.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity verification of this compound from reaction mixtures and for quality control of the final product. Liquid chromatography, in its various forms, is particularly well-suited for this purpose.

Liquid chromatography (LC) serves as a fundamental method for the analysis of this compound. Commercial suppliers of this compound indicate the availability of LC-mass spectrometry (LC-MS) data, which confirms the use of this technique for identity and purity assessment. ambeed.com In a typical LC-MS setup, the compound is passed through a column and separated from impurities before being detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern, thus confirming its identity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique frequently employed for the analysis of this compound. ambeed.com While specific, detailed HPLC methods for this compound are not extensively published in peer-reviewed literature, the principles of HPLC for related benzyl (B1604629) bromides are well-established. researchgate.net For instance, reversed-phase HPLC is a common mode used for the separation of benzyl halide derivatives. researchgate.netnih.gov

The purity of this compound is often stated by suppliers based on HPLC analysis, indicating its central role in quality assurance. ambeed.com The use of fluorine-containing stationary phases has been shown to be effective for the separation of other fluorinated organic compounds and alkyl bromides, suggesting a potential strategy for optimizing the separation of this compound. nih.gov

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Purpose | Typical Application | Reference |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity Confirmation and Purity Assessment | Verification of molecular weight and structure. | ambeed.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | Determination of the percentage purity of the compound. | ambeed.com |

X-ray Diffraction Analysis

X-ray diffraction techniques are powerful tools for the elucidation of the three-dimensional atomic arrangement in crystalline solids, providing definitive structural information.

While the specific single-crystal X-ray structure of this compound is not publicly available, extensive crystallographic studies on other aromatic compounds containing the pentafluorosulfanyl (SF₅) group provide significant insights into its expected structural features. researchgate.netscilit.com These studies reveal that the sulfur atom in the SF₅ group adopts a distorted octahedral geometry. researchgate.net

The S–F bond lengths are not equivalent; the axial S–F bond is typically longer than the four equatorial S–F bonds. researchgate.net For example, in a related tri-substituted SF₅-containing arene, the axial S-F bond length was found to be 1.582 (5) Å, while the equatorial S-F bonds had slightly shorter lengths. researchgate.net The arrangement of the SF₅ group relative to the aromatic ring is also a key structural feature. researchgate.netnih.gov The analysis of various SF₅-substituted aromatic compounds has led to the identification of repeating supramolecular motifs, such as dimers and infinite chains, which are formed through intermolecular contacts. nih.gov

Table 2: Representative Crystallographic Data for an Aromatic SF₅ Compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pnma | researchgate.net |

| Axial S–F Bond Length (Å) | 1.582 (5) | researchgate.net |

| Equatorial S–F Bond Lengths (Å) | 1.561 (4) - 1.572 (3) | researchgate.net |

Note: The data presented is for a representative 4-(pentafluorosulfanyl)benzonitrile (B1586159) derivative and is intended to be illustrative of the structural characteristics of the SF₅ group on a phenyl ring.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample, identify crystalline phases, and determine unit cell parameters. For a new crystalline compound like this compound, PXRD would be used to confirm the phase purity of a synthesized batch. The resulting diffraction pattern is a fingerprint of the crystalline solid.

Although a specific PXRD pattern for this compound is not available in the reviewed literature, the methodology is exemplified by studies on other benzyl bromide derivatives. For instance, in the characterization of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate, a Rietveld refinement of the powder diffraction pattern was performed to confirm the crystal structure determined by single-crystal analysis. nih.gov This involves comparing the experimental powder pattern with a calculated pattern based on the known crystal structure.

Electrochemical Characterization Methods

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of a molecule, providing information on its electron transfer processes. However, a review of the scientific literature did not yield any specific studies on the electrochemical characterization of this compound. While research exists on the electrochemical properties of other compounds, such as 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes, this data is not directly applicable to the target compound. beilstein-journals.org Therefore, the electrochemical behavior of this compound remains an area for future investigation.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(pentafluorosulfur)benzyl bromide, and what experimental parameters are critical for yield optimization?

- Methodology : Synthesis often involves radical addition of pentafluorosulfur bromide (SF₅Br) to benzyl derivatives under controlled conditions. For example, SF₅Br reacts with substituted olefins via free-radical mechanisms, requiring initiators like peroxides and inert atmospheres to minimize side reactions . Temperature control (typically 50–80°C) and stoichiometric excess of SF₅Br are critical for maximizing yield. Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming SF₅ group incorporation (distinct chemical shifts at δ −40 to −80 ppm for axial/equatorial fluorine atoms) .

- GC/MS : Electron ionization (EI) at 70 eV generates molecular ion peaks (e.g., m/z 292 for C₇H₅BrF₅S) and fragmentation patterns to verify derivatization .

- Elemental Analysis : Validate stoichiometry (e.g., C: 28.8%, Br: 27.4%, F: 32.5%) .

Q. What are the solubility properties of this compound in common solvents, and how does pH affect stability?

- Methodology :

- Solubility : Tested in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., chloroform). For analogs like pentafluorobenzyl bromide, solubility in DMSO exceeds 100 mg/mL, while aqueous solubility is negligible .

- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 2–12). SF₅-containing compounds typically degrade under alkaline conditions due to hydrolysis of the SF₅ group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to prevent inhalation of volatile bromides.

- PPE : Wear nitrile gloves, goggles, and lab coats. SF₅Br analogs are highly toxic, with LD₅₀ values comparable to phosgene (by analogy) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound via radical pathways versus nucleophilic substitution?

- Methodology :

- Radical Pathways : Initiated by UV light or peroxides, SF₅Br adds regioselectively to benzyl positions via a chain mechanism. Kinetic studies using ESR can track radical intermediates .

- Nucleophilic Substitution : Limited applicability due to SF₅'s electron-withdrawing nature. Computational modeling (DFT) predicts activation barriers for SN2 pathways, which are typically prohibitive (>30 kcal/mol) .

Q. How should researchers resolve contradictions in reported solubility data for SF₅-containing benzyl bromides?

- Methodology :

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere).

- Advanced Analytics : Use DSC to detect polymorphic forms affecting solubility .

- Literature Cross-Validation : Compare datasets from peer-reviewed studies (e.g., pH/solubility profiles in Analytical Profiles of Drug Substances vs. industrial reports).

Q. What strategies stabilize this compound against thermal or photolytic degradation?

- Methodology :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store at −20°C in amber vials .

- Photostability : Use UV-vis spectroscopy to monitor degradation under light exposure. Add antioxidants (e.g., BHT) to suppress radical chain reactions .

Q. How can computational chemistry predict the reactivity of this compound in drug synthesis?

- Methodology :

- DFT Calculations : Model transition states for SF₅Br addition to benzyl groups. Software like Gaussian or ORCA can predict regioselectivity and activation energies .

- MD Simulations : Study solvation effects in reaction media (e.g., DMF vs. THF) to optimize solvent choice .

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals, and what are common pitfalls?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。